Home > Products > Screening Compounds P130120 > N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide
N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide -

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

Catalog Number: EVT-4854799
CAS Number:
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

    Compound Description: This compound is a potent and selective leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for the displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea. It also demonstrated good oral bioavailability in preclinical models. []

2. GDC-0834 (N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide) []

    Compound Description: GDC-0834 is an example of a drug candidate where aldehyde oxidase mediated an unexpected amide hydrolysis, leading to high clearance and potentially impacting its efficacy. []

3. Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides []

    Compound Description: This broad class of compounds was investigated for its potential as potent and selective antagonists of peptidoleukotrienes. While demonstrating good in vitro activity, their oral activity was initially lower than desired. Modifications to increase lipophilicity, particularly in the amide substituent, led to improved oral activity, highlighting the importance of this structural feature for bioavailability. []

4. 4-[[5-[(cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl] methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a) []

    Compound Description: This compound represents an early derivative in a series of indole-5-carboxamides explored as leukotriene antagonists. While it showed some in vitro potency, its oral activity was significantly lower compared to ICI 204,219, a benchmark leukotriene antagonist. []

5. 4-[[6-[(cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl] methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a) []

    Compound Description: Similar to compound 5a, 6a represents an early derivative in a series of indole-6-carboxamides investigated for their leukotriene antagonist activity. It exhibited lower in vitro and oral activity compared to the corresponding indole amide, indicating that the transposed amide structure negatively impacted its potency. []

6. 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q) []

    Compound Description: This compound represents a later, more successful derivative in the series of indole-5-carboxamides explored for leukotriene antagonism. It exhibits subnanomolar affinity for the leukotriene receptor and good oral activity (ED50 of 5 mg/kg) in a guinea pig model of asthma. Its improved activity is attributed to the more lipophilic 2-ethylbutyl substituent on the carboxamide. []

Properties

Product Name

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide

IUPAC Name

N-[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H20N2O3S/c1-10-5-7-12(8-6-10)14-11(2)24-18(15(14)16(19)21)20-17(22)13-4-3-9-23-13/h5-8,13H,3-4,9H2,1-2H3,(H2,19,21)(H,20,22)

InChI Key

XVLHQPZBAVFWHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3CCCO3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3CCCO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.